molecular formula C7H14N2O3 B2506029 Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate CAS No. 882750-19-8

Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate

Cat. No.: B2506029
CAS No.: 882750-19-8
M. Wt: 174.2
InChI Key: SQBOWGVSABODMW-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate is a chemical compound with the molecular formula C7H14N2O3 It is known for its unique structure, which includes a hydroxyimino group and a dimethylethylamino group attached to an acetate moiety

Scientific Research Applications

Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate” is not explicitly mentioned in the sources retrieved .

Safety and Hazards

The safety and hazards associated with “Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate” are not explicitly mentioned in the sources retrieved .

Future Directions

The future directions for the research and application of “Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate” are not explicitly mentioned in the sources retrieved .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate typically involves the reaction of 2-(hydroxyimino)-1,1-dimethylethylamine with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The acetate moiety can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the acetate moiety under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted acetate derivatives.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanohydroxyiminoacetate: Similar in structure but with an ethyl group instead of a methyl group.

    2-[2-(hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones: Compounds with a similar hydroxyimino group but different core structures.

Uniqueness

Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 2-[[(1E)-1-hydroxyimino-2-methylpropan-2-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-7(2,5-9-11)8-4-6(10)12-3/h5,8,11H,4H2,1-3H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBOWGVSABODMW-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=NO)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=N/O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.